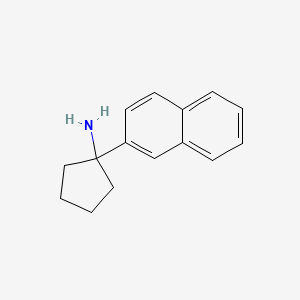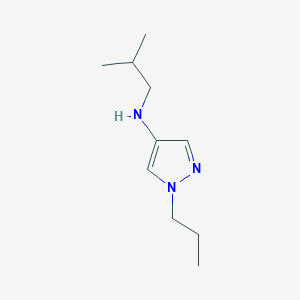![molecular formula C13H23FN4O B11736933 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11736933.png)
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a synthetic organic compound that features a pyrazole ring substituted with ethyl, fluoro, and methyl groups, and a morpholine ring connected via an ethylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 3-methyl-1H-pyrazole, the ethyl and fluoro substituents can be introduced via alkylation and halogenation reactions, respectively.
Linker Attachment: The pyrazole derivative is then reacted with a suitable alkylating agent to introduce the methyl group at the 4-position.
Morpholine Ring Introduction: The final step involves the reaction of the pyrazole intermediate with 2-(morpholin-4-yl)ethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the morpholine ring, leading to hydrogenated products.
Substitution: The fluoro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole and morpholine derivatives.
Medicine: Potential use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can interact with active sites, while the morpholine ring may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Glycopyrrolate related compound C
- GPR35 agonist, compound 10
Uniqueness
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the morpholine ring. This combination of structural features may confer distinct biological activity and physicochemical properties compared to other similar compounds.
Properties
Molecular Formula |
C13H23FN4O |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C13H23FN4O/c1-3-18-13(14)12(11(2)16-18)10-15-4-5-17-6-8-19-9-7-17/h15H,3-10H2,1-2H3 |
InChI Key |
PUJZXIYPRVHUEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCCN2CCOCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736852.png)

![N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11736865.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B11736867.png)
![(cyclopropylmethyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736868.png)
![2-(2-Chlorobenzoyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile](/img/structure/B11736875.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11736881.png)
![Tert-butyl 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11736890.png)
![1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736897.png)

![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11736901.png)

![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736907.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11736911.png)
